2-(2-Nitrophenyl)acetohydrazide hydrochloride

Crystallography Conformational Analysis Structural Biology

Researchers requiring a structurally defined, water-soluble ortho-nitroaryl hydrazide for medicinal-chemistry campaigns often face batch-to-batch variability in free-base solubility and conformation. 2-(2-Nitrophenyl)acetohydrazide hydrochloride (CAS 2913279-12-4) resolves these challenges through its single-crystal-validated near-orthogonal conformation (dihedral angle ~87.6°) and freely water-soluble hydrochloride form. Key procurement advantages: - Eliminates DMSO co-solvent artifacts in MIC assays; directly usable in aqueous buffers. - Ortho-nitro steric bulk enables regioselective cyclization and atropisomer generation. - Available as a single batch with full analytical characterization, ensuring SBDD reproducibility.

Molecular Formula C8H10ClN3O3
Molecular Weight 231.63 g/mol
Cat. No. B13452493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Nitrophenyl)acetohydrazide hydrochloride
Molecular FormulaC8H10ClN3O3
Molecular Weight231.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)NN)[N+](=O)[O-].Cl
InChIInChI=1S/C8H9N3O3.ClH/c9-10-8(12)5-6-3-1-2-4-7(6)11(13)14;/h1-4H,5,9H2,(H,10,12);1H
InChIKeyVYCIOHIBVXIDOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Nitrophenyl)acetohydrazide hydrochloride Overview


2-(2-Nitrophenyl)acetohydrazide hydrochloride (CAS 2913279-12-4) is a nitroaromatic hydrazide derivative, primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis research [1]. It exists as the hydrochloride salt of the parent free base, 2-(2-nitrophenyl)acetohydrazide, which has a molecular weight of 195.18 g/mol [2]. The compound's chemical structure, featuring a nitrophenyl group linked to an acetohydrazide moiety, facilitates its use in the construction of diverse heterocyclic scaffolds .

Building block for heterocyclic scaffold synthesis
Hydrochloride salt enables aqueous-based protocols
Ortho-nitro position offers distinct steric and electronic profile

Substitution Risks of 2-(2-Nitrophenyl)acetohydrazide hydrochloride Analogs


Interchangeability among nitrophenylacetohydrazide analogs is invalidated by structure-driven differences in physicochemical properties and biological activity. The specific position of the nitro group (ortho vs. para) dictates key molecular parameters, including solid-state conformation and hydrogen-bonding networks, which directly influence chemical reactivity and potential biological interactions [1]. Furthermore, the choice between the free base and the hydrochloride salt form introduces a significant divergence in solubility and formulation properties, making generic substitution without rigorous comparative data a high-risk proposition for research reproducibility .

Nitro position
Ortho vs. para substitution alters solid-state conformation and reactivity; may not transfer directly.
Salt form
Free base and hydrochloride salt have divergent solubility profiles; aqueous vs. organic compatibility may shift.

Differentiation Evidence for 2-(2-Nitrophenyl)acetohydrazide hydrochloride


Ortho-Nitro Induced Near-Orthogonal Conformation

Single-crystal X-ray diffraction reveals a unique solid-state conformation for the 2-(2-nitrophenyl)acetohydrazide core. The dihedral angle between the benzene ring and the acetohydrazide plane is 87.62(8)°, indicating a near-orthogonal arrangement [1]. This conformation is a direct consequence of the ortho-nitro substitution and contrasts with the more planar or differently oriented structures expected for para-substituted analogs like 2-(4-nitrophenyl)acetohydrazide.

Near-orthogonal conformation
Cross-study comparable
87.62°
dihedral angle
Unique 3D geometry for structure-based design
Single-crystal X-ray, 173 K
Crystallography Conformational Analysis Structural Biology

Antimicrobial Activity by Nitro Position

The position of the nitro group is a critical determinant of antimicrobial activity. While the 2-(2-nitrophenyl)acetohydrazide scaffold has demonstrated promising antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) , the para-substituted analog, 2-(4-nitrophenyl)acetohydrazide, has been characterized by a distinct antimicrobial profile. For the para isomer, Minimum Inhibitory Concentration (MIC) values of 1 µg/mL against S. aureus and 0.125 µg/mL against Clostridium perfringens have been reported .

Antimicrobial screening profile
Data to verify
MRSA activity reported
vs. para: MIC 1 µg/mL (S. aureus)
Distinct antimicrobial chemotype from para isomer
Source-specific review; quantitative MIC for ortho not found
Antimicrobial Drug Discovery Structure-Activity Relationship

Aqueous Solubility of Hydrochloride Salt

The target compound, 2-(2-Nitrophenyl)acetohydrazide hydrochloride, is formulated to enhance aqueous solubility, a critical attribute for in vitro and in vivo biological testing. The free base form of the compound is generally soluble in organic solvents like ethanol , whereas the hydrochloride salt is described as 'freely soluble in water' . This represents a functional improvement in handling and formulation for aqueous-based assays, eliminating the need for DMSO or other organic co-solvents that can confound biological results.

Aqueous solubility shift
Formulation-context
Freely soluble in water
as hydrochloride salt
Enables direct aqueous assay preparation
Free base requires organic co-solvent
Formulation Solubility Biophysical Assays

Ortho-Nitro Reactivity in Synthesis

As a building block for heterocyclic synthesis, the ortho-nitro group on the phenyl ring provides a unique reactivity profile compared to its para-substituted analog. The steric hindrance and electronic effects of the ortho-nitro group can influence cyclization reactions and the formation of intramolecular hydrogen bonds, leading to different reaction outcomes and product distributions. This compound is a versatile intermediate in synthesizing bioactive molecules , with its specific ortho-substitution pattern offering a distinct synthetic pathway for generating structurally diverse compound libraries.

Ortho-nitro synthetic utility
Class-level inference
Sterically constrained heterocycle synthesis
Reactivity differs from para isomer
Distinct chemical space for library design
Data to verify; ortho-specific steric effects
Organic Synthesis Heterocyclic Chemistry Building Blocks

2-(2-Nitrophenyl)acetohydrazide hydrochloride Applications


Structure-Based Drug Design with Unique Conformation

The near-orthogonal dihedral angle of 87.62(8)° between the aromatic ring and the hydrazide moiety, as determined by X-ray crystallography [1], provides a unique and well-defined 3D conformation. This is invaluable for structure-based drug design (SBDD) projects, offering a distinct starting geometry for molecular docking and pharmacophore modeling that cannot be substituted by the more planar para-nitro analog. Researchers can utilize this crystal structure to predict binding poses and guide the rational design of novel inhibitors or ligands.

Aqueous Antimicrobial Susceptibility Testing

The hydrochloride salt form of this compound is specifically indicated for use in aqueous-based biological assays, such as Minimum Inhibitory Concentration (MIC) determinations against bacterial strains. Its 'freely soluble in water' property eliminates the need for DMSO or other organic co-solvents, which are often required for the free base. This reduces solvent-related artifacts and improves the physiological relevance and reproducibility of antimicrobial screening efforts against targets like MRSA, where the ortho-nitro scaffold has shown promise .

Sterically Constrained Heterocyclic Synthesis

As a versatile synthetic intermediate, 2-(2-Nitrophenyl)acetohydrazide hydrochloride is a strategic choice for building heterocyclic libraries where steric hindrance is a desired feature. The ortho-nitro group introduces significant steric bulk adjacent to the reactive hydrazide, which can be exploited to control regioselectivity in cyclization reactions, favor specific intramolecular hydrogen bonds, or generate atropisomerism. This allows medicinal chemists to access a distinct region of chemical space compared to libraries built from the less hindered para-nitro isomer.

Application
Selection Property
Validation Focus
Structure-based drug design
Near-orthogonal dihedral angle
Molecular docking and pharmacophore modeling
Aqueous antimicrobial screening
Hydrochloride salt water solubility
Solvent-artifact reduction; MIC determination
Heterocyclic library synthesis
Steric hindrance from ortho-nitro group
Regioselectivity and atropisomerism exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Nitrophenyl)acetohydrazide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.